REACTION_CXSMILES
|
[O:1]=[C:2](Cl)OC(Cl)(Cl)Cl.[NH2:9][C:10]1[CH:14]=[CH:13][S:12][C:11]=1[C:15]([O:17][CH3:18])=[O:16].C(N(CC)CC)C>O1CCOCC1>[N:9]([C:10]1[CH:14]=[CH:13][S:12][C:11]=1[C:15]([O:17][CH3:18])=[O:16])=[C:2]=[O:1]
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Name
|
|
Quantity
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4.6 mL
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Type
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reactant
|
Smiles
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O=C(OC(Cl)(Cl)Cl)Cl
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
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NC1=C(SC=C1)C(=O)OC
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting reaction mixture
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Type
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TEMPERATURE
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Details
|
was heated
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Type
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TEMPERATURE
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Details
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at reflux overnight
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Duration
|
8 (± 8) h
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CUSTOM
|
Details
|
to remove solid impurities
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Type
|
WASH
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Details
|
The precipitate was rinsed with diethyl ether (about 250 mL)
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
N(=C=O)C1=C(SC=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |